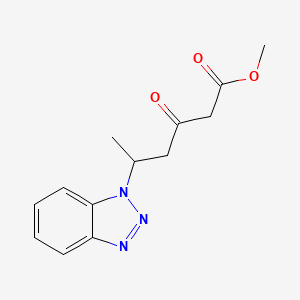

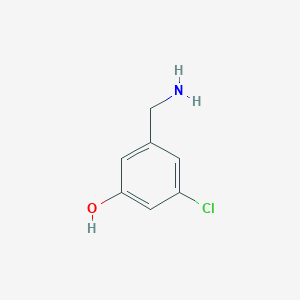

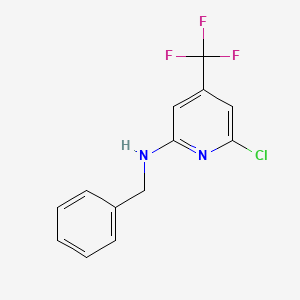

5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester

Descripción general

Descripción

“5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester” is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles and dichloromethane (DCM) under mild conditions has been developed . This reaction is one of few examples to show the use of DCM as a C-1 surrogate in carbon–heteroatom bond formation and to highlight the versatility of using DCM as a methylene building block .Chemical Reactions Analysis

Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

- Benzotriazole derivatives, including 5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester, are involved in various chemical reactions. One study discusses benzotriazole reacting with diethyl ethoxymethylenemalonate through ethylation and Michael addition to yield isomeric esters (Sanna et al., 1997).

Biological Activities

- Synthesized benzotriazole derivatives have been evaluated for antifungal and antibacterial activities, showing potential as therapeutic agents. This includes a study on new 5-[2-(1,2,3-benzotriazole)-1-yl-methyl]-arylidene hydrazino-l,3,4-thiadiazoles (Shukla & Srivastava, 2008).

Peptide Coupling

- Benzotriazole derivatives are used in peptide coupling, as illustrated in a study where benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent is used for coupling conjugated carboxylic acid with methyl ester amino acids hydrochloride (Brunel, Salmi & Letourneux, 2005).

Environmental Impact and Biodegradation

- A study on the biotransformation of benzotriazoles in activated sludge identified various transformation products and elucidated degradation pathways, indicating the environmental presence and treatment of these compounds (Huntscha et al., 2014).

Synthetic Applications in Organic Chemistry

- Benzotriazole derivatives are used in the synthesis of functionalized ketones, as highlighted in a study involving benzotriazol-1-ylmethyl methyl thioether reacting with alkyl halides (Katritzky et al., 1998).

Advanced Material Development

- In the field of organic solar cells, benzotriazole-containing copolymers have been developed, demonstrating the role of these compounds in renewable energy technologies (Karakus et al., 2012).

Mecanismo De Acción

Target of Action

Benzotriazole derivatives, to which bth belongs, have been found to interact with various enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Mode of Action

Benzotriazole derivatives have been known to exhibit diverse non-covalent interactions, which endow them with a broad spectrum of biological properties . These interactions could potentially alter the function of the target enzymes or receptors, leading to changes at the cellular level.

Biochemical Pathways

Benzotriazole derivatives have been associated with a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that benzotriazole derivatives, and potentially BTH, could affect multiple biochemical pathways.

Pharmacokinetics

The benzotriazole moiety is known for its stability and versatility in organic synthesis , which could potentially influence the pharmacokinetic properties of BTH.

Result of Action

Given the broad spectrum of biological properties exhibited by benzotriazole derivatives , it can be inferred that BTH might induce a variety of cellular responses depending on the specific targets it interacts with.

Action Environment

The stability of the benzotriazole moiety suggests that BTH could potentially maintain its efficacy under a variety of environmental conditions.

Propiedades

IUPAC Name |

methyl 5-(benzotriazol-1-yl)-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9(7-10(17)8-13(18)19-2)16-12-6-4-3-5-11(12)14-15-16/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIOEIIAMDQQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(=O)OC)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzotriazol-1-yl-3-oxo-hexanoic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide](/img/structure/B1394300.png)

![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)

![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)

![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)

![tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1394319.png)